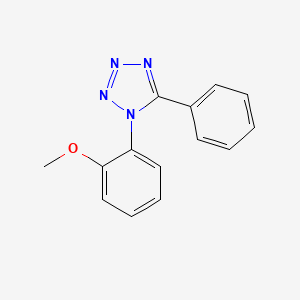
2-((1,1'-Biphenyl)-4-yloxy)-N'-(1-ME-3-phenyl-2-propenylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” is an organic compound that features a biphenyl group, an oxy linkage, and a hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkyl halide under basic conditions.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the hydrazide.
Condensation reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions could target the carbonyl group in the hydrazide.
Substitution: The biphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide, potentially leading to amines.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: Hydrazide derivatives are often explored for their antimicrobial properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures.
Hydrazides: Other hydrazide-containing compounds.
Uniqueness
The unique combination of a biphenyl group, an oxy linkage, and a hydrazide moiety in “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
307952-76-7 |
|---|---|
分子式 |
C25H24N2O2 |
分子量 |
384.5 g/mol |
IUPAC名 |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C25H24N2O2/c1-19(13-14-21-9-5-3-6-10-21)26-27-25(28)20(2)29-24-17-15-23(16-18-24)22-11-7-4-8-12-22/h3-18,20H,1-2H3,(H,27,28)/b14-13+,26-19+ |
InChIキー |
CXGZYBXBDQUGRU-OUUQWDCOSA-N |
異性体SMILES |
CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)
![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)


![8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)


![(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)
![2-Ethyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986371.png)
![N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide](/img/structure/B11986379.png)
